Isopromethazine

Description

A phenothiazine derivative with histamine H1-blocking, antimuscarinic, and sedative properties. It is used as an antiallergic, in pruritus, for motion sickness and sedation, and also in animals.

Structure

3D Structure

Properties

IUPAC Name |

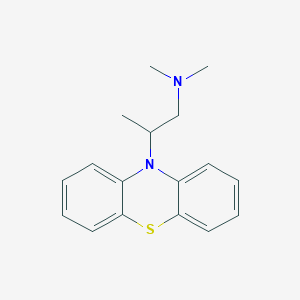

N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNHCKZJGQDWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952662 | |

| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-14-0 | |

| Record name | N,N,β-Trimethyl-10H-phenothiazine-10-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopromethazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROMETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044033O3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Isopromethazine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and structural properties of Isopromethazine. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this phenothiazine derivative. This guide covers its fundamental chemical identity, physicochemical and spectroscopic properties, synthesis methodologies, mechanism of action, and analytical protocols. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development context.

Chemical Structure and Identification

This compound is a phenothiazine derivative and a structural isomer of the more commonly known antihistamine, promethazine.[1] The core of the molecule is the tricyclic phenothiazine ring system. The key structural distinction from promethazine lies in the attachment point of the N,N-dimethylamino side chain to the propyl linker. In this compound, this group is attached to the first carbon of the propane chain, whereas in promethazine, it is attached to the second.[2] This seemingly minor difference in substitution significantly impacts its physicochemical and pharmacological properties.

IUPAC Name: N,N-dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine[3]

Synonyms: 10-(2-Dimethylaminoisopropyl)phenothiazine, Isomethazine, Fen-Bridal[3][4]

| Identifier | Value |

| CAS Number | 303-14-0 (Free Base)[1] |

| 5568-90-1 (Hydrochloride Salt) | |

| Molecular Formula | C₁₇H₂₀N₂S (Free Base)[1] |

| C₁₇H₂₁ClN₂S (Hydrochloride Salt)[5] | |

| Molecular Weight | 284.42 g/mol (Free Base)[1] |

| 320.88 g/mol (Hydrochloride Salt) | |

| InChI Key | CGNHCKZJGQDWBG-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a pharmaceutical agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is typically supplied as a hydrochloride salt to improve its solubility and stability.

| Property | Value |

| Appearance | Pale beige to pale brown solid.[6] |

| Melting Point (°C) | 193-194 (as Hydrochloride)[4] |

| Solubility | More soluble than promethazine.[4] The hydrochloride salt is soluble in water.[7] Slightly soluble in Chloroform and Methanol.[6] |

| pKa (Strongest Basic) | 9.05 (Predicted for Promethazine, likely similar for this compound)[8] |

| logP | 4.2 (Computed)[3] |

Spectroscopic Properties

Spectroscopic data are essential for the structural elucidation and quality control of this compound. The following table summarizes key spectroscopic features.

| Spectroscopy | Data |

| ¹H NMR (Hydrochloride) | δ 7.25–7.15 ppm (m, Aromatic Protons)[2] |

| δ 4.10 ppm (q, Methine Proton -CH)[2] | |

| δ 2.95 ppm (s, 6H, N-Methyl Protons -N(CH₃)₂)[2] | |

| ¹³C NMR | Data for the closely related promethazine shows characteristic peaks for the phenothiazine ring system and the aliphatic side chain. Specific assignments for this compound are not readily available but would be expected to be similar, with shifts in the propyl chain carbons.[9] |

| Infrared (IR) | ~3420 cm⁻¹ (N-H Stretch of phenothiazine ring)[2] |

| ~2850 cm⁻¹ (Heterocyclic Nitrogen with Alkyl Group)[2] | |

| ~1590 cm⁻¹ (Aromatic C-N Stretch)[2] | |

| Mass Spectrometry (MS) | As a tertiary amine, this compound would be expected to undergo characteristic α-cleavage of an alkyl radical as a predominant fragmentation pathway.[10] The molecular ion peak (M+) for the free base would be at m/z 284. |

Synthesis and Chemical Reactivity

Synthesis Overview

The synthesis of this compound can be achieved through several routes, with a common and foundational method being the N-alkylation of the phenothiazine core. This process involves reacting phenothiazine with a suitable alkylating agent, such as 2-chloro-1-dimethylaminopropane, in the presence of a strong base.[2] An alternative strategy involves a two-step process starting with the reaction of an amine and propylene oxide to form the side chain precursor, which is then coupled to the phenothiazine moiety.[2]

Experimental Protocol: N-Alkylation of Phenothiazine

This protocol describes a general procedure for the synthesis of this compound via N-alkylation.

-

Deprotonation: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve phenothiazine in an anhydrous solvent such as toluene.

-

Add a strong base, such as sodium amide or phenyllithium, to the solution to deprotonate the nitrogen atom of the phenothiazine ring, forming the phenothiazine anion.[2]

-

Alkylation: To the resulting suspension, add 2-chloro-1-dimethylaminopropane dropwise while maintaining the reaction temperature.

-

After the addition is complete, reflux the mixture for several hours to drive the reaction to completion.[11]

-

Work-up: Cool the reaction mixture and quench with water. Separate the organic layer.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude this compound free base.

-

Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol) and treat with hydrochloric acid to precipitate this compound hydrochloride.

-

Recrystallization: Further purify the hydrochloride salt by recrystallization from an appropriate solvent system to obtain high-purity this compound hydrochloride.[2]

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the electron-rich phenothiazine ring system. This tricycle is susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of sulfoxide and sulfone derivatives. The ring can also undergo electrophilic substitution reactions, such as halogenation and nitration, with the nitrogen atom directing electrophiles mainly to the 3- and 7-positions.[2]

Mechanism of Action

This compound exerts its primary therapeutic effects as a potent antagonist at the histamine H1 receptor.[2] Like other first-generation antihistamines, it functions as an inverse agonist rather than a neutral antagonist.[12] By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms.[3] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11, activating the phospholipase C (PLC) signaling pathway.[12] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC), respectively, culminating in the physiological responses associated with allergy. This compound's antagonism of this pathway underlies its anti-allergic effects. Its sedative properties are attributed to its ability to cross the blood-brain barrier and block central H1 receptors.[12]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quality control, impurity profiling, and quantitative analysis of this compound.[2] Due to the structural similarity between this compound and promethazine, chromatographic methods must possess high resolving power.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol outlines a stability-indicating HPLC method for the determination of this compound, often as an impurity in promethazine samples.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A reversed-phase column with shape selectivity is crucial for separating the isomers. For example, a Cogent UDC-Cholesterol™ column (4.6 x 150 mm, 4µm) has shown success.[13]

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: A gradient program is typically required to resolve all related substances. An example might be:

-

0-5 min: 20% B

-

5-25 min: Linear gradient from 20% to 80% B

-

25-30 min: Hold at 80% B

-

30-35 min: Return to 20% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 254 nm.[13]

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

-

Analysis: Inject the prepared standard and sample solutions. Identify and quantify this compound based on its retention time relative to a certified reference standard.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 303-14-0 | Benchchem [benchchem.com]

- 3. N,N,beta-Trimethyl-10H-phenothiazine-10-ethanamine | C17H20N2S | CID 110669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. 10H-Phenothiazine-10-ethanamine, N,N,beta-trimethyl-, hydrochloride (1:1) | C17H21ClN2S | CID 110668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 303-14-0 [chemicalbook.com]

- 7. PROMETHAZINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Promethazine hydrochloride (58-33-3) 13C NMR [m.chemicalbook.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Effects of the H1-antagonist promethazine and the H2-antagonist burimamide on chronotropic, inotropic and coronary vascular responses to histamine in isolated perfused guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. H1 antagonist - Wikipedia [en.wikipedia.org]

- 13. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]

The Discovery and Historical Context of Isopromethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopromethazine, a phenothiazine derivative, emerged from the intensive post-war antihistamine research programs that revolutionized the treatment of allergic conditions. As a structural isomer of the better-known promethazine, its discovery and development are intrinsically linked to the pioneering work on phenothiazine chemistry conducted at the Rhône-Poulenc laboratories in France. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, and its fundamental pharmacological properties. While specific quantitative data from early studies on this compound are scarce in currently accessible literature, this document compiles available information on its synthesis, mechanism of action, and the experimental approaches of the era, offering valuable insights into the structure-activity relationships of early antihistamines.

Historical Context: The Rise of Phenothiazine Antihistamines

The journey to the discovery of this compound begins with the parent compound, phenothiazine, first synthesized in 1883 by August Bernthsen.[1] Initially utilized in the development of dyes, its therapeutic potential remained largely unrecognized until the mid-20th century. A significant shift occurred in the 1940s when a team of chemists at the French pharmaceutical company Rhône-Poulenc, led by Paul Charpentier, began investigating phenothiazine derivatives for their potential antihistaminic properties.[1] This research was spurred by the growing understanding of histamine's role in allergic reactions and the urgent need for effective treatments.

This intensive research effort at Rhône-Poulenc culminated in the synthesis of promethazine in 1947, a compound that exhibited potent sedative and antihistaminic effects.[1] The exploration of phenothiazine derivatives continued, leading to the groundbreaking discovery of chlorpromazine in 1950 by the same group, a drug that would revolutionize the treatment of psychiatric disorders.[1] It was within this dynamic environment of chemical exploration and pharmacological screening that this compound was also synthesized and characterized.

The Discovery of this compound

This compound, chemically designated as N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine, was first prepared by Paul Charpentier in 1947, the same year as its isomer, promethazine. It is a structural isomer of promethazine, with the key difference being the branching of the diamino-propane side chain. This subtle structural modification was a common strategy in medicinal chemistry at the time to explore the structure-activity relationships (SAR) within a new class of compounds.

While promethazine became a widely used antihistamine, this compound has been primarily recognized as an impurity in promethazine preparations and has been utilized as a research chemical and a reference standard in pharmacopoeial analyses.[1] Its distinct pharmacological profile, though less potent than promethazine in some aspects, provided valuable data for understanding how the spatial arrangement of the side chain influences the interaction with the histamine H1 receptor and other biological targets.

Physicochemical Properties and Synthesis

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₇H₂₀N₂S |

| Molecular Weight | 284.42 g/mol |

| CAS Number | 303-14-0 |

| IUPAC Name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine |

| Appearance | Crystalline solid |

Source: PubChem CID 110669

Synthesis Overview

A later synthesis of this compound hydrochloride was described by F.S. Fry Jr., M. Maienthal, and W.R. Benson in the Journal of Pharmaceutical Sciences in 1983. However, the abstract for this publication is also unavailable, limiting access to the detailed protocol.

Pharmacological Profile

This compound is a first-generation antihistamine, exerting its primary therapeutic effect through the blockade of histamine H1 receptors.[1] Like other drugs in this class, it also possesses notable anticholinergic and sedative properties.[1]

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound acts as a competitive antagonist at the histamine H1 receptor.[1] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is responsible for the characteristic physiological responses to histamine, such as smooth muscle contraction, increased vascular permeability, and the sensation of itching. By competitively binding to the H1 receptor, this compound prevents histamine from initiating this cascade, thereby mitigating the symptoms of allergic reactions.

Figure 1: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Quantitative Pharmacological Data

Detailed quantitative data for this compound, such as its binding affinity (Ki) for the H1 receptor and its potency (IC50) in functional assays from early studies, are not widely available in modern databases. The table below provides a qualitative comparison with related phenothiazines based on available literature.

| Compound | Histamine H1 Antagonism | Anticholinergic Activity | Sedative Effects |

| This compound | Potent | Significant | Significant |

| Promethazine | Very Potent | Strong | Strong |

| Chlorpromazine | Moderate | Moderate | Strong |

Note: This table provides a qualitative summary. Specific binding affinities (Ki values) for this compound are not widely reported.

Anticholinergic and Sedative Effects

Similar to other first-generation antihistamines, this compound exhibits significant anticholinergic (muscarinic receptor antagonist) and sedative properties. These off-target effects are responsible for common side effects such as dry mouth, blurred vision, and drowsiness. The sedative effect is attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.

Experimental Protocols and Workflows

While the exact protocols from the original studies by Charpentier and colleagues are not fully accessible, this section outlines the types of experimental methodologies that were likely employed during that era to characterize the pharmacological activity of new antihistaminic compounds like this compound.

In Vivo Evaluation of Antihistaminic Activity

A common in vivo model for assessing antihistaminic activity in the mid-20th century was the prevention of histamine-induced bronchoconstriction in guinea pigs.

Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs

-

Animal Preparation: Healthy adult guinea pigs are used.

-

Test Compound Administration: A solution of this compound hydrochloride is administered to a group of animals, typically via intraperitoneal or subcutaneous injection, at varying doses. A control group receives a saline vehicle.

-

Histamine Challenge: After a predetermined time for drug absorption, the animals are exposed to an aerosol of a histamine solution.

-

Observation: The time until the onset of respiratory distress (e.g., convulsions, collapse) is recorded.

-

Endpoint: The protective effect of this compound is quantified by the increase in the time to onset of symptoms or the prevention of lethality compared to the control group.

Figure 2: Generalized Experimental Workflow for In Vivo Antihistamine Activity Testing.

In Vitro Evaluation of Antihistaminic Activity

The Magnus assay using isolated guinea pig ileum was a standard in vitro method to determine the antihistaminic potency of a compound.

Protocol: Isolated Guinea Pig Ileum Assay (Magnus Assay)

-

Tissue Preparation: A section of the terminal ileum is dissected from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Contraction Measurement: The contractions of the ileum are recorded using an isotonic transducer connected to a chart recorder.

-

Histamine Dose-Response: A cumulative dose-response curve for histamine-induced contractions is established.

-

Test Compound Incubation: The tissue is washed, and then incubated with a known concentration of this compound for a specific period.

-

Post-Incubation Histamine Response: The histamine dose-response curve is re-established in the presence of this compound.

-

Analysis: The antagonistic effect of this compound is determined by the parallel rightward shift of the histamine dose-response curve. The pA₂ value, a measure of antagonist potency, can be calculated from these shifts.

Conclusion

The discovery of this compound is a testament to the systematic and innovative approach to drug discovery at Rhône-Poulenc in the mid-20th century. Although it did not achieve the same clinical prominence as its isomer, promethazine, its synthesis and pharmacological characterization were integral to the burgeoning field of medicinal chemistry and contributed to a deeper understanding of the structure-activity relationships within the phenothiazine class of antihistamines. The historical context of its discovery highlights a pivotal era in pharmaceutical research, where the foundations for modern psychopharmacology and allergy treatment were laid. Further research into historical archives and less accessible literature may yet uncover more detailed quantitative data on this interesting, yet often overlooked, early antihistamine.

References

The Antihistaminic Action of Isopromethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopromethazine, a phenothiazine derivative, is a first-generation antihistamine characterized by its competitive antagonism of the histamine H1 receptor.[1] As a structural isomer of the more extensively studied promethazine, its mechanism of action is presumed to be similar, involving the blockade of histamine-induced effects through competitive binding to H1 receptors. This guide provides an in-depth exploration of the molecular mechanisms underlying the antihistaminic action of this compound, including its interaction with the H1 receptor, its impact on downstream signaling pathways, and its potential anti-inflammatory properties. Due to the limited availability of specific quantitative data for this compound, data for its close structural isomer, promethazine, is used as a proxy where noted, to provide a comprehensive understanding of this class of compounds.

Introduction to this compound

This compound is a phenothiazine derivative that belongs to the first generation of H1 antihistamines.[1] Structurally, it is a positional isomer of promethazine, sharing the same molecular formula but differing in the attachment point of the side chain to the phenothiazine ring.[1] Like other first-generation antihistamines, this compound is known to cross the blood-brain barrier, leading to sedative side effects. Its primary therapeutic application is in the management of allergic conditions.

Mechanism of Action at the Histamine H1 Receptor

This compound exerts its antihistaminic effects primarily through its interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR).

Competitive Antagonism

This compound acts as a competitive antagonist at the histamine H1 receptor. This means that it binds to the same site on the receptor as histamine but does not activate it. By occupying the receptor's binding site, this compound prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.

Receptor Binding Affinity

While specific binding affinity data for this compound is not widely reported, data for its isomer, promethazine, provides valuable insight into the potency of this class of antihistamines.[1] The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

Table 1: Receptor Binding Profile of Promethazine (Isomer of this compound)

| Receptor | Ligand | Species | Assay Type | Ki (nM) | pKi | IC50 (nM) | pIC50 | Reference |

| Histamine H1 | [3H]Pyrilamine | Human | Radioligand Binding | 0.33 | 9.48 | 2.87 | 8.54 | [2] |

| Histamine H1 | [3H]Pyrilamine | Rat | Radioligand Binding | 1 | 9 | - | - | [2] |

| Dopamine D2 | [3H]Spiperone | Human | Radioligand Binding | 190 | 6.72 | 559 | 6.25 | [2] |

| Histamine H2 | [125I]Aminopotentidine | Human | Radioligand Binding | 1146 | 5.94 | - | - | [2] |

Note: This data is for promethazine, the structural isomer of this compound, and is presented as a proxy due to the lack of available data for this compound itself.

Inverse Agonism

Many first-generation antihistamines, previously classified as simple antagonists, are now understood to function as inverse agonists.[3] An inverse agonist not only blocks the action of the agonist (histamine) but also reduces the basal, constitutive activity of the receptor in the absence of an agonist. This mechanism may contribute to the overall efficacy of these drugs in suppressing allergic and inflammatory responses. While specific studies on the inverse agonist activity of this compound are lacking, it is plausible that it shares this property with other first-generation antihistamines.

Impact on Downstream Signaling Pathways

The binding of histamine to the H1 receptor activates intracellular signaling pathways. By blocking this initial step, this compound prevents the propagation of these signals.

Inhibition of the Phospholipase C (PLC) Pathway

Histamine H1 receptors are coupled to the Gq/G11 family of G-proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses, including smooth muscle contraction and increased vascular permeability. DAG activates protein kinase C (PKC), which is involved in a variety of cellular processes, including inflammation. This compound, by preventing histamine binding, inhibits this entire cascade.

Signaling Pathway of Histamine H1 Receptor Activation

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in regulating the expression of pro-inflammatory genes. Some antihistamines have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. While direct evidence for this compound is scarce, studies on its isomer, promethazine, have shown inhibition of the PI3K/AKT pathway, which can be upstream of NF-κB activation.[4][5][6] Inhibition of NF-κB can lead to a reduction in the production of inflammatory cytokines and adhesion molecules, thereby mitigating the inflammatory component of allergic reactions.

Inhibition of NF-κB Signaling by Antihistamines

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the histamine H1 receptor.

Experimental Workflow for H1 Receptor Binding Assay

Caption: Workflow for a competitive H1 receptor radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably transfected with the human histamine H1 receptor.[7]

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add a fixed concentration of radioligand (e.g., [3H]mepyramine) to each well.[8]

-

Add varying concentrations of the unlabeled test compound (this compound) or vehicle for total and non-specific binding controls.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer to reduce non-specific binding.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding (in the absence of a competitor).

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Phospholipase C (PLC) Activity Assay

This protocol outlines a method to measure the effect of this compound on histamine-induced PLC activity.

Methodology:

-

Cell Culture and Stimulation:

-

Culture cells expressing the histamine H1 receptor (e.g., HEK293-H1R cells).

-

Pre-incubate the cells with varying concentrations of this compound or vehicle.

-

Stimulate the cells with histamine to activate the H1 receptor and PLC.

-

-

Measurement of Inositol Phosphates:

-

A common method is to measure the accumulation of inositol phosphates (IPs), the products of PLC activity.

-

Label the cells with [3H]myo-inositol prior to the experiment.

-

After stimulation, lyse the cells and separate the IPs using anion-exchange chromatography.

-

Quantify the amount of [3H]IPs using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of IPs produced against the concentration of this compound.

-

Determine the IC50 value for the inhibition of histamine-induced PLC activity.

-

NF-κB Reporter Gene Assay

This protocol describes a method to assess the inhibitory effect of this compound on NF-κB activation.

Methodology:

-

Cell Line and Transfection:

-

Use a cell line (e.g., HEK293 or HeLa) that is transiently or stably transfected with an NF-κB reporter construct. This construct typically contains a promoter with multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase or green fluorescent protein).[9]

-

-

Cell Treatment:

-

Plate the reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

-

Reporter Gene Assay:

-

After stimulation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

-

Data Analysis:

-

Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Plot the normalized reporter activity against the concentration of this compound to determine its inhibitory effect on NF-κB activation and calculate the IC50 value.

-

Conclusion

This compound is a first-generation antihistamine that acts as a competitive antagonist at the histamine H1 receptor. Its mechanism of action involves blocking the binding of histamine to the H1 receptor, thereby inhibiting the downstream signaling pathways, including the activation of phospholipase C. Like other antihistamines in its class, it may also exhibit inverse agonist activity and possess anti-inflammatory properties through the potential inhibition of the NF-κB signaling pathway. While specific quantitative data for this compound is limited, the data available for its structural isomer, promethazine, provides a strong indication of its high affinity for the H1 receptor. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of the pharmacological properties of this compound and other H1 antihistamines.

References

- 1. This compound | 303-14-0 | Benchchem [benchchem.com]

- 2. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMPK activation induced by promethazine increases NOXA expression and Beclin-1 phosphorylation and drives autophagy-associated apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. indigobiosciences.com [indigobiosciences.com]

Pharmacological Profile of Isopromethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopromethazine, a phenothiazine derivative and a structural isomer of promethazine, is a first-generation antihistamine with a complex pharmacological profile. This document provides an in-depth technical overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic characteristics. Detailed experimental protocols for key pharmacological assays are provided, and critical signaling pathways are visualized. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of phenothiazine-based compounds.

Introduction

This compound is a phenothiazine derivative characterized by its potent histamine H1 receptor antagonism.[1][2] Structurally, it is an isomer of the well-known antihistamine promethazine, differing in the attachment point of the side chain to the phenothiazine ring.[2] Like other first-generation antihistamines, this compound exhibits a broad spectrum of pharmacological activities, including antimuscarinic, sedative, and antiemetic effects.[1][2] These properties are a consequence of its interaction with a variety of neurotransmitter receptors. This guide delineates the current understanding of this compound's pharmacological profile, providing a foundation for further research and development.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the histamine H1 receptor.[1] By binding to H1 receptors on various cell types, this compound prevents the binding of histamine and the subsequent activation of intracellular signaling cascades that lead to allergic and inflammatory responses.

Beyond its antihistaminic activity, this compound also interacts with other G-protein coupled receptors (GPCRs), which contributes to its diverse pharmacological effects. These include antagonism of muscarinic acetylcholine receptors, alpha-adrenergic receptors, dopamine D2 receptors, and serotonin receptors.[1][2] The blockade of these receptors in the central nervous system is responsible for its sedative and antiemetic properties.

Receptor Binding Profile

The receptor binding profile of this compound is characterized by a high affinity for histamine H1 receptors and moderate to high affinity for several other neurotransmitter receptors. While specific quantitative binding data for this compound is limited in the public domain, the following table summarizes its qualitative receptor binding profile based on available literature and its structural similarity to promethazine.

| Receptor Target | Interaction Type | Implied Affinity |

| Histamine H1 | Antagonist | High |

| Muscarinic Acetylcholine (M1-M5) | Antagonist | Moderate to High |

| Alpha-1 Adrenergic | Antagonist | Moderate |

| Dopamine D2 | Antagonist | Moderate |

| Serotonin (5-HT2A, 5-HT2C) | Antagonist | Moderate |

Note: This table provides a qualitative summary. Specific binding affinities (Ki values) for this compound are not widely reported. The implied affinities are inferred from its pharmacological effects and comparison with related phenothiazine derivatives.

Pharmacodynamics

| Parameter | Value | Condition/Assay |

| IC50 (Histamine H1 Receptor) | Data not available | In vitro functional assay (e.g., inhibition of histamine-induced calcium flux) |

| IC50 (Muscarinic Receptors) | Data not available | In vitro functional assay (e.g., inhibition of acetylcholine-induced smooth muscle contraction) |

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans are not extensively documented. However, based on the general properties of phenothiazine derivatives, the following characteristics can be anticipated.

| Parameter | Value |

| Bioavailability (Oral) | Data not available (likely low to moderate due to first-pass metabolism) |

| Volume of Distribution (Vd) | Data not available (expected to be large) |

| Protein Binding | Data not available (expected to be high) |

| Metabolism | Primarily hepatic, likely involving oxidation (e.g., sulfoxidation) and N-demethylation, mediated by cytochrome P450 enzymes. |

| Elimination Half-life (t½) | Data not available |

| Excretion | Primarily as metabolites in urine and feces. |

Experimental Protocols

Radioligand Receptor Binding Assay (Histamine H1 Receptor)

This protocol describes a method to determine the binding affinity of this compound for the histamine H1 receptor using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).

-

[³H]-Pyrilamine (radioligand).

-

This compound (test compound).

-

Mianserin or another suitable H1 antagonist (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-Pyrilamine (typically at or below its Kd), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a competing ligand like mianserin.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in a rodent model (e.g., rats).

Materials:

-

This compound.

-

Vehicle for drug administration (e.g., saline, PEG400).

-

Male Sprague-Dawley rats (or other suitable strain).

-

Cannulas for blood sampling (e.g., jugular vein cannulation).

-

Syringes and needles for drug administration (oral gavage and intravenous).

-

Blood collection tubes (containing anticoagulant, e.g., EDTA).

-

Centrifuge.

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS).

Procedure:

-

Fast the rats overnight before drug administration.

-

Divide the animals into two groups for intravenous (IV) and oral (PO) administration.

-

Administer a single dose of this compound to the respective groups.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) via the cannula.

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

Data Analysis:

-

Plot the plasma concentration of this compound versus time for both IV and PO administration.

-

Use pharmacokinetic software to calculate key parameters such as:

-

Area under the curve (AUC).

-

Clearance (CL).

-

Volume of distribution (Vd).

-

Elimination half-life (t½).

-

Maximum concentration (Cmax) and time to maximum concentration (Tmax) for the oral dose.

-

-

Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Signaling Pathways and Visualizations

Histamine H1 Receptor Signaling Pathway

This compound acts as an antagonist at the histamine H1 receptor, which is a Gq-protein coupled receptor. Its antagonism blocks the downstream signaling cascade initiated by histamine.

References

Isopromethazine as a Positional Isomer of Promethazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of isopromethazine, a positional isomer of the well-established phenothiazine derivative, promethazine. While promethazine is extensively characterized and utilized clinically for its potent antihistaminic, sedative, and antiemetic properties, this compound remains a less-studied compound. This document aims to consolidate the available technical information on both isomers, focusing on their chemical structures, synthesis, pharmacological profiles, and the underlying signaling pathways of their primary target, the histamine H1 receptor. By presenting a side-by-side comparison where data is available, and highlighting knowledge gaps, this guide serves as a valuable resource for researchers in pharmacology and medicinal chemistry.

Introduction

Promethazine, a first-generation antihistamine, has been a cornerstone in the management of allergic conditions, nausea, and sedation for decades.[1][2] Its clinical efficacy is attributed to its potent antagonism of the histamine H1 receptor, although it also interacts with other receptors, contributing to its broad pharmacological effects and side-effect profile.[3][4] this compound is a structural isomer of promethazine, differing only in the substitution pattern of the dimethylaminopropyl side chain on the phenothiazine nucleus.[5][6] This subtle structural variation can lead to significant differences in pharmacological activity, a key area of interest in structure-activity relationship (SAR) studies. This guide delves into the technical details of both compounds to provide a clear comparison and to outline methodologies for their further investigation.

Chemical Structure and Isomerism

Promethazine and this compound share the same molecular formula, C₁₇H₂₀N₂S, and a common phenothiazine core. The key structural difference lies in the attachment of the N,N-dimethylamino group to the propyl side chain, making them positional isomers.[5]

-

Promethazine: (RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine

-

This compound: N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine[6]

In promethazine, the dimethylamino group is attached to the second carbon of the propane chain, whereas in this compound, it is attached to the first carbon.[5]

Synthesis

The synthesis of both promethazine and this compound generally involves the N-alkylation of the phenothiazine core.

Synthesis of Promethazine Hydrochloride

A common synthetic route for promethazine hydrochloride involves the following steps:

-

Preparation of the Alkylating Agent: N,N-dimethyl isopropanolamine is reacted with thionyl chloride in a suitable solvent system (e.g., toluene-methanol) to yield N,N-dimethylamino-2-chloropropane.[7]

-

N-Alkylation of Phenothiazine: Phenothiazine is reacted with the prepared N,N-dimethylamino-2-chloropropane in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) and a solvent, followed by reflux to yield the promethazine free base.[7]

-

Salt Formation: The promethazine base is then treated with hydrochloric acid to form the hydrochloride salt, which can be purified by crystallization.[7]

Synthesis of this compound

A foundational method for synthesizing this compound involves the N-alkylation of phenothiazine with a suitable alkylating agent, 2-chloro-1-dimethylaminopropane, under alkaline conditions.[5] Strong bases like sodium amide are often employed to deprotonate the nitrogen atom of the phenothiazine ring, which then acts as a nucleophile.[5]

Pharmacological Profile

Promethazine

Promethazine is a potent histamine H1 receptor antagonist with additional activity at other receptors, which contributes to its therapeutic effects and side effect profile.

| Receptor Target | Activity |

| Histamine H1 | Antagonist |

| Muscarinic Acetylcholine (M1-M5) | Antagonist |

| Dopamine D2 | Antagonist |

| Alpha-1 Adrenergic | Antagonist |

Table 1: Receptor Binding Profile of Promethazine.[3]

This compound

Comparative Data

Direct, quantitative comparisons of the pharmacological profiles of promethazine and this compound are scarce in the literature. To facilitate such a comparison, the following experimental protocols are provided.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of test compounds for the histamine H1 receptor.

Materials:

-

HEK293 cells stably transfected with the human H1 receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]-mepyramine.

-

Unlabeled competitor (for non-specific binding determination, e.g., unlabeled mepyramine).

-

Test compounds (promethazine and this compound).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

-

Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of the test compound (promethazine or this compound).

-

Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

In Vivo Antihistaminic Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo assay assesses the ability of a compound to protect against histamine-induced bronchoconstriction.

Animals:

-

Male guinea pigs (e.g., Dunkin-Hartley strain).

Materials:

-

Histamine dihydrochloride solution for aerosolization.

-

Whole-body plethysmograph.

-

Test compounds (promethazine and this compound) and vehicle.

Procedure:

-

Acclimatization: Acclimatize the guinea pigs to the plethysmograph.

-

Compound Administration: Administer the test compound or vehicle to the animals via a specified route (e.g., intraperitoneally or orally) at a predetermined time before the histamine challenge.

-

Histamine Challenge: Place the animal in the plethysmograph and expose it to an aerosol of histamine solution.

-

Measurement: Record respiratory parameters, such as the time to onset of bronchoconstriction (e.g., pre-convulsive dyspnea).[10][11]

-

Data Analysis: Compare the time to onset of bronchoconstriction in the test compound-treated groups to the vehicle-treated control group. A significant delay in the onset of symptoms indicates antihistaminic activity.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1][12]

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow for Comparative Analysis

A logical workflow for the comparative analysis of promethazine and this compound is outlined below.

Caption: Workflow for Comparative Analysis of Isomers.

Quantitative Data

Pharmacokinetic Parameters of Promethazine

| Parameter | Value | Route | Reference |

| Bioavailability | ~25% | Oral | [3][13][14] |

| Time to Peak Plasma Concentration (Tmax) | 2.8 ± 1.4 hours | Oral Syrup | [10] |

| 8.2 ± 3.4 hours | Rectal | [10] | |

| Volume of Distribution (Vd) | 13.4 ± 3.6 L/kg | [10] | |

| Plasma Protein Binding | 76-93% | [10] | |

| Elimination Half-life | 16-19 hours | Oral/Rectal | [10] |

| 9-16 hours | IV | [10] | |

| Metabolism | Extensive hepatic metabolism (CYP2D6, CYP2B6) | [3][10] |

Table 2: Pharmacokinetic Parameters of Promethazine.

Pharmacokinetic Parameters of this compound

No publicly available pharmacokinetic data for this compound could be located at the time of this writing. This represents a critical area for future research to enable a direct comparison with promethazine.

Conclusion

This compound, as a positional isomer of the widely used drug promethazine, presents an interesting case for SAR studies within the phenothiazine class of compounds. While promethazine is extensively documented, a significant lack of quantitative pharmacological and pharmacokinetic data for this compound hinders a direct and comprehensive comparison. This guide has provided the known technical details for both compounds and outlined standard experimental protocols that can be employed to fill the existing knowledge gaps. Further research into the receptor binding profile, functional activity, and in vivo properties of this compound is warranted to fully understand the impact of its structural isomerism and to explore its potential as a pharmacological agent or research tool.

References

- 1. Selective Regulation of H1 Histamine Receptor Signaling by G Protein-Coupled Receptor Kinase 2 in Uterine Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugs.com [drugs.com]

- 5. This compound | 303-14-0 | Benchchem [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 12. SMPDB [smpdb.ca]

- 13. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomerism of Isopromethazine and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopromethazine, a phenothiazine derivative, is a structural isomer of the well-known antihistamine promethazine.[1] Like promethazine, this compound possesses a chiral center, giving rise to a pair of enantiomers. While the pharmacological and pharmacokinetic profiles of promethazine enantiomers have been investigated, revealing significant stereoselectivity in their biological activity, specific data on the individual enantiomers of this compound remain limited. This guide provides a comprehensive overview of the stereoisomerism of this compound, drawing parallels with promethazine to infer potential differences in the activity of its enantiomers. It also outlines detailed experimental protocols for the separation and characterization of this compound enantiomers, based on established methods for related compounds. This document serves as a technical resource for researchers and professionals involved in the development and analysis of chiral phenothiazine derivatives.

Introduction to the Stereochemistry of this compound

This compound, chemically known as N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine, is a structural isomer of promethazine.[1][2] Both compounds share the same molecular formula (C17H20N2S) but differ in the attachment point of the aminopropyl side chain to the phenothiazine ring system.[1] In promethazine, the side chain is attached at the nitrogen atom of the phenothiazine ring, whereas in this compound, it is attached at a different position.

Crucially, both this compound and promethazine possess a chiral carbon atom in the propane side chain, leading to the existence of two enantiomers for each compound: (R)- and (S)-isopromethazine, and (R)- and (S)-promethazine. Enantiomers are non-superimposable mirror images of each other and can exhibit distinct pharmacological and toxicological properties due to their differential interactions with chiral biological macromolecules such as receptors and enzymes.[3][4]

While often administered as a racemic mixture, studies on promethazine have demonstrated that its enantiomers can have different biological effects. For instance, (+)-promethazine has been shown to be more potent in reducing cytokine IL-6 production compared to (-)-promethazine.[5] Such findings underscore the importance of studying the individual enantiomers of this compound to fully characterize its therapeutic potential and safety profile.

Potential Pharmacological Stereoselectivity of this compound Enantiomers

Although direct comparative studies on the pharmacological activity of this compound enantiomers are not extensively reported in the public domain, inferences can be drawn from the well-documented stereoselectivity of promethazine and other chiral drugs.[3] The differential spatial arrangement of the functional groups in (R)- and (S)-isopromethazine is likely to result in varying affinities and efficacies at their biological targets.

This compound is known to act as an antihistamine and anticholinergic agent.[2] The interaction with histamine H1 receptors and muscarinic acetylcholine receptors, both of which are chiral proteins, is expected to be stereoselective.

Table 1: Postulated Differential Activity of this compound Enantiomers

| Target Receptor | Postulated Activity of (R)-Isopromethazine | Postulated Activity of (S)-Isopromethazine | Rationale |

| Histamine H1 Receptor | Higher/Lower Affinity & Efficacy | Lower/Higher Affinity & Efficacy | The binding pocket of the H1 receptor is chiral and will preferentially bind one enantiomer over the other. |

| Muscarinic Receptors | Higher/Lower Affinity & Efficacy | Lower/Higher Affinity & Efficacy | Similar to the H1 receptor, muscarinic receptors have a defined three-dimensional structure that will lead to stereoselective binding. |

| Other CNS Receptors | Potential for differential off-target effects | Potential for differential off-target effects | Enantiomers may interact differently with other receptors in the central nervous system, leading to variations in sedative or other side effects. |

Experimental Protocols for Enantiomeric Separation and Analysis

The separation and analysis of this compound enantiomers are critical for their individual study. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[6] The following protocols are based on established methods for the separation of promethazine enantiomers and can be adapted for this compound.[7][8]

Chiral HPLC Method for Enantiomeric Separation

This method is designed for the analytical separation and quantification of this compound enantiomers.

Table 2: Chiral HPLC Method Parameters

| Parameter | Specification |

| Column | Chiral stationary phase (CSP) column, such as a vancomycin-bonded phase (e.g., Chirobiotic V, 250 x 4.6 mm).[8] |

| Mobile Phase | A mixture of methanol, acetic acid, and triethylamine (e.g., 100:0.1:0.1, v/v/v).[8] |

| Flow Rate | 1.0 mL/min.[8] |

| Column Temperature | 20°C.[8] |

| Detection | UV detector set at 254 nm.[8] |

| Internal Standard | Acetylsalicylic acid (Aspirin) or another suitable non-interfering compound.[8] |

Methodology:

-

Standard and Sample Preparation: Prepare stock solutions of racemic this compound and the internal standard in the mobile phase. Create a series of calibration standards by diluting the stock solutions. Dissolve unknown samples in the mobile phase.

-

Chromatographic Run: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples onto the column.

-

Data Analysis: Identify the peaks corresponding to the two enantiomers and the internal standard based on their retention times. Construct a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration. Determine the concentration of each enantiomer in the unknown samples from the calibration curve.

Chemoenzymatic Synthesis of this compound Enantiomers

For pharmacological studies requiring larger quantities of enantiomerically pure this compound, a chemoenzymatic synthesis approach, similar to that developed for promethazine, can be employed.[5] This method involves the lipase-mediated kinetic resolution of a key chiral intermediate.

Workflow for Chemoenzymatic Synthesis:

Caption: Chemoenzymatic synthesis of this compound enantiomers.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action involves the blockade of histamine H1 receptors. As a competitive antagonist, it prevents histamine from binding to these receptors, thereby mitigating allergic and inflammatory responses.

Simplified Signaling Pathway for H1 Receptor Antagonism:

Caption: H1 receptor antagonism by this compound.

The stereochemistry of the this compound enantiomer will dictate the affinity and duration of this blockade. One enantiomer may exhibit a higher affinity for the H1 receptor, resulting in a more potent and/or longer-lasting antihistaminic effect.

Conclusion and Future Directions

The stereoisomerism of this compound presents a compelling area for further research. While its structural analog, promethazine, has demonstrated clear stereoselectivity in its pharmacological actions, a detailed investigation into the individual enantiomers of this compound is warranted. The experimental protocols outlined in this guide provide a framework for the separation, characterization, and synthesis of (R)- and (S)-isopromethazine.

Future studies should focus on:

-

Quantitative Pharmacological Profiling: Determining the binding affinities and functional activities of each this compound enantiomer at histamine, muscarinic, and other relevant receptors.

-

Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual enantiomers to assess for potential stereoselective metabolism or distribution.

-

In Vivo Efficacy and Safety Studies: Comparing the therapeutic effects and potential adverse reactions of the racemic mixture versus the individual enantiomers in appropriate animal models.

A thorough understanding of the stereochemical aspects of this compound's pharmacology is essential for optimizing its therapeutic use and for the development of potentially safer and more effective single-enantiomer drugs.

References

- 1. This compound | 303-14-0 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Study of the stability of promethazine enantiomers by liquid chromatography using a vancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Isopromethazine: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Isopromethazine is a phenothiazine derivative primarily recognized as an enantiomer and impurity of the well-characterized drug, promethazine.[1][2] Consequently, a significant portion of the detailed experimental data and established therapeutic applications discussed in this document pertains to promethazine and the broader class of phenothiazines. This guide extrapolates the potential therapeutic avenues for this compound based on this related body of research, offering a foundational framework for future investigation. Direct experimental validation of these applications for this compound is largely absent in current scientific literature.

Executive Summary

This compound, a phenothiazine derivative with known antihistaminic and anticholinergic properties, presents a compelling case for further therapeutic investigation.[1][3] While its primary identity in the pharmaceutical landscape has been as a reference standard and an impurity of promethazine, its structural similarity to this widely used therapeutic agent suggests a range of potential applications.[2][4] This document outlines the prospective therapeutic utility of this compound in oncology, neurodegenerative disorders, and inflammatory conditions, drawing upon the established mechanisms and experimental data of the phenothiazine class, particularly promethazine. The core mechanisms of action revolve around its potent antagonism of histamine H1 and muscarinic acetylcholine receptors.[3] Emerging evidence for phenothiazines in modulating critical signaling pathways such as NF-κB and MAPK, and exhibiting antioxidant and anti-cancer properties, further broadens the investigational scope for this compound. This guide provides a comprehensive overview of these potential applications, detailed experimental protocols for their investigation, and a summary of relevant quantitative data to serve as a blueprint for future research and development.

Core Pharmacological Profile

This compound is a member of the phenothiazine chemical class, characterized by a tricyclic structure.[3] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which is responsible for its antiallergic effects.[3][5] Additionally, it exhibits anticholinergic activity through the blockade of muscarinic acetylcholine receptors.[1][3]

Physicochemical Properties

A foundational understanding of this compound's physical and chemical characteristics is crucial for its development as a therapeutic agent.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₀N₂S | [1] |

| Molar Mass | 284.42 g/mol | [1] |

| CAS Number | 303-14-0 | [5] |

| Chemical Name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | [1] |

| Class | Phenothiazine | [3][5] |

Potential Therapeutic Applications

The therapeutic potential of this compound can be inferred from the well-documented activities of promethazine and other phenothiazines.

Neurodegenerative Disorders

Promethazine has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases, suggesting a similar potential for this compound.

Preclinical Evidence (Promethazine): In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), chronic treatment with promethazine significantly reduced striatal lesion volume, attenuated the loss of GABAergic neurons, and decreased the number of apoptotic cells in the striatum.[5][6] Furthermore, in a mouse model of amyotrophic lateral sclerosis (ALS), promethazine was found to delay disease onset.[5] In vitro studies have also shown that promethazine can protect primary cerebrocortical neurons from oxygen/glucose deprivation.[5]

| Preclinical Model | Therapeutic Agent | Key Finding | Reference(s) |

| 3-NP-induced Huntington's Disease (Rat) | Promethazine | 71% reduction in striatal lesion volume with 5 mg/kg treatment. | [5] |

| Middle Cerebral Artery Occlusion (Mouse) | Promethazine | Reduced infarct size and neurological impairments. | [5] |

| Glutamate-induced Hippocampal Neuron Injury (Mouse, in vitro) | Promethazine | Improved cell viability and morphology. | [7] |

Oncology

| Cell Line | Compound Class | Typical IC50 Range (µM) | Reference(s) |

| Various Cancer Cell Lines | Novel Oleoyl Hybrids | 10 - 50 | [1] |

| Breast Cancer (MCF-7, MDA-MB-231) | Triazine Derivatives | < 1 - 6.5 | [8] |

| Colorectal Cancer (HCT116) | Quercetin Hybrid | 0.34 - 22.4 | [1] |

Anti-inflammatory and Antioxidant Effects

The antihistaminic properties of this compound inherently suggest an anti-inflammatory role.[3] The phenothiazine structure is also associated with antioxidant activity.[9] Promethazine has been shown to regulate the SLC7A11-GPX4 antioxidant system to protect hippocampal neurons from oxidative stress.[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of phenothiazines are mediated through their interaction with multiple signaling pathways.

Histamine H1 and Muscarinic Receptor Signaling

As a histamine H1 receptor antagonist, this compound is expected to block the Gq/11-coupled signaling cascade.[3] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By inhibiting this pathway, this compound would prevent the downstream effects of histamine, such as smooth muscle contraction and increased vascular permeability.[3] A similar mechanism is anticipated at M1, M3, and M5 muscarinic acetylcholine receptors, which also couple to Gq/11.[3]

Caption: Antagonism of Histamine H1 Receptor Signaling by this compound.

Potential Modulation of NF-κB and MAPK Pathways

The NF-κB and MAPK signaling pathways are central to inflammation, cell survival, and proliferation.[10][11][12][13][14][15] Given the emerging roles of phenothiazines in oncology and neuroprotection, it is plausible that this compound could modulate these pathways. For instance, in the context of neuroprotection, promethazine's effects may be mediated through the inhibition of pro-inflammatory and apoptotic cascades regulated by NF-κB and JNK/p38 MAPKs.

Caption: Hypothesized Modulation of NF-κB and MAPK Pathways by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the therapeutic potential of this compound.

In Vitro Histamine H1 Receptor Binding Assay

This protocol determines the binding affinity of this compound for the histamine H1 receptor.

Objective: To calculate the equilibrium dissociation constant (Ki) of this compound.

Materials:

-

Membrane preparations from cells expressing the human histamine H1 receptor.

-

[³H]-mepyramine (radioligand).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Unlabeled mepyramine (for non-specific binding).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

In a 96-well plate, combine membrane preparations, [³H]-mepyramine (at a concentration near its Kd), and varying concentrations of this compound.

-

For total binding, omit this compound.

-

For non-specific binding, add a high concentration of unlabeled mepyramine.

-

Incubate at room temperature for 90 minutes.[16]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for an In Vitro Histamine H1 Receptor Binding Assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol assesses the acute anti-inflammatory activity of this compound in a rodent model.

Objective: To quantify the reduction in paw edema by this compound.

Materials:

-

Albino rats or mice.

-

This compound.

-

1% Carrageenan solution in saline.

-

Vehicle control (e.g., saline, propylene glycol).

-

Reference anti-inflammatory drug (e.g., phenylbutazone).[17]

-

Plethysmometer.

Procedure:

-

Divide animals into control, standard, and test groups.

-

Administer this compound (test groups), vehicle (control), or the standard drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw of each animal.[17]

-

Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol measures the antioxidant capacity of this compound.

Objective: To determine the Trolox equivalents (TE) of this compound.

Materials:

-

This compound.

-

Fluorescein (fluorescent probe).

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride, a free radical generator).

-

Trolox (a vitamin E analog, used as a standard).

-

96-well microplate.

-

Fluorescence microplate reader.

Procedure:

-

In a 96-well plate, add fluorescein and either this compound, Trolox standard, or buffer (blank).[18]

-

Incubate the plate at 37°C.

-